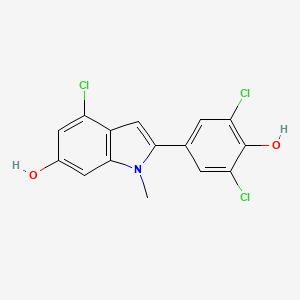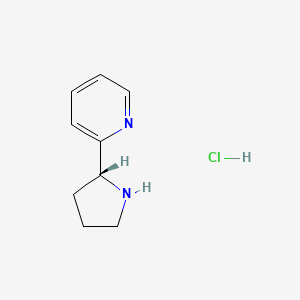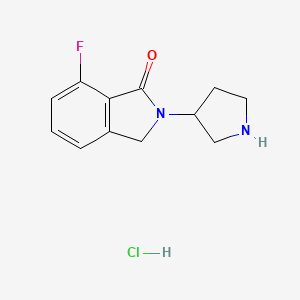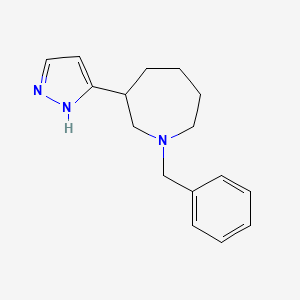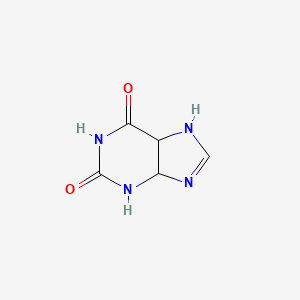
3,4,5,9-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,9-Tetrahydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family. It is structurally characterized by a purine ring system with specific hydrogenation at positions 3, 4, 5, and 9. This compound is of significant interest due to its diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,9-tetrahydro-1H-purine-2,6-dione typically involves the hydrogenation of purine derivatives under specific conditions. One common method includes the catalytic hydrogenation of purine-2,6-dione using a palladium catalyst under high pressure and temperature. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-pressure hydrogen gas and a palladium catalyst, ensuring efficient hydrogenation of the purine ring system.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,9-Tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form purine-2,6-dione derivatives.
Reduction: Further reduction can lead to fully hydrogenated purine derivatives.
Substitution: It can undergo nucleophilic substitution reactions at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Purine-2,6-dione derivatives.
Reduction: Fully hydrogenated purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
3,4,5,9-Tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,4,5,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A . This dual action results in significant analgesic and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Trimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione:
1,3-Dimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione:
8-Chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione: A fluorescent amine used in spectroscopy.
Uniqueness
3,4,5,9-Tetrahydro-1H-purine-2,6-dione is unique due to its specific hydrogenation pattern and its dual action as a TRPA1 antagonist and PDE4/7 inhibitor. This makes it a promising candidate for the development of new therapeutic agents with analgesic and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C5H6N4O2 |
|---|---|
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
3,4,5,7-tetrahydropurine-2,6-dione |
InChI |
InChI=1S/C5H6N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1-3H,(H,6,7)(H2,8,9,10,11) |
Clé InChI |
XFDDPZJZQMXPPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2C(N1)C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone](/img/structure/B14795366.png)
![2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B14795371.png)
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)


![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
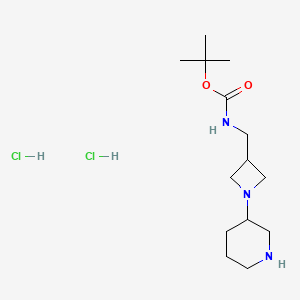
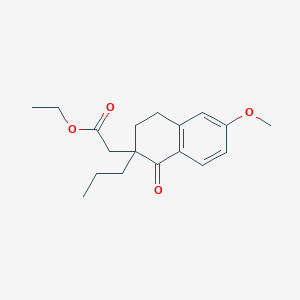
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
